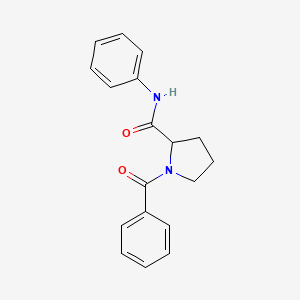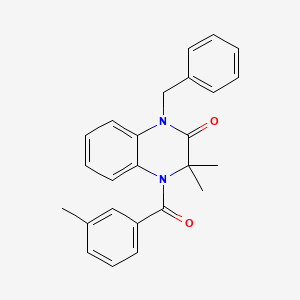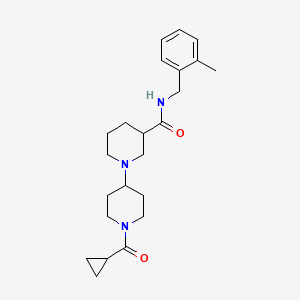![molecular formula C24H28N4O2 B5973856 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5973856.png)
3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential component of the B-cell receptor signaling pathway and plays a crucial role in the development and activation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mechanism of Action
3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide binds irreversibly to BTK, thereby inhibiting its kinase activity and downstream signaling pathways. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the development and activation of B-cells. Inhibition of BTK by 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide leads to decreased proliferation and survival of malignant B-cells.
Biochemical and physiological effects:
3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been shown to inhibit BTK activity and downstream signaling pathways in preclinical models of B-cell malignancies. This leads to decreased proliferation and survival of malignant B-cells. 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has also been shown to have minimal effects on T-cell function, which is important for maintaining immune function.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide in lab experiments include its specificity for BTK and its ability to irreversibly inhibit BTK activity. However, the irreversible nature of 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide inhibition may make it difficult to study the effects of BTK inhibition on downstream signaling pathways in a reversible manner. Additionally, the potential off-target effects of 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide on other kinases may need to be carefully evaluated in lab experiments.
Future Directions
1. Combination therapy: 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide is currently being evaluated in clinical trials as a single agent for the treatment of B-cell malignancies. Future studies could evaluate the efficacy of 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide in combination with other targeted therapies or chemotherapy agents.
2. Biomarker identification: Biomarkers that predict response to 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide could be identified to help guide patient selection for treatment.
3. Resistance mechanisms: Resistance to BTK inhibitors has been observed in patients with B-cell malignancies. Future studies could aim to identify the mechanisms of resistance to 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide and develop strategies to overcome resistance.
4. Non-B-cell malignancies: BTK is also expressed in other cell types, such as macrophages and dendritic cells. Future studies could evaluate the potential of 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide for the treatment of non-B-cell malignancies.
5. Safety and tolerability: As 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide progresses through clinical trials, further evaluation of its safety and tolerability profile will be necessary. Future studies could also evaluate the long-term effects of BTK inhibition on immune function.
Synthesis Methods
The synthesis of 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide involves several steps, starting with the reaction of 3-bromo-1H-indole with piperidine to form 1-(1H-indol-3-yl)piperidine. This intermediate is then coupled with 4-(pyridin-3-ylmethyl)benzaldehyde to form 1-(1H-indol-3-yl)-4-[(pyridin-3-ylmethyl)phenyl]piperidine. The final product, 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide, is obtained by reacting this intermediate with 3-bromopropionyl chloride and triethylamine.
Scientific Research Applications
3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells.
properties
IUPAC Name |
3-[1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl]-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c29-23(27-16-19-4-3-11-25-15-19)8-7-18-9-12-28(13-10-18)24(30)14-20-17-26-22-6-2-1-5-21(20)22/h1-6,11,15,17-18,26H,7-10,12-14,16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBSHXZLULZJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1H-indol-3-ylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-furoyl)-1-piperazinyl]-N-1-naphthylacetamide](/img/structure/B5973776.png)
![4-{[2-(2-chlorophenyl)-1-pyrrolidinyl]sulfonyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole](/img/structure/B5973786.png)


![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5973800.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5973802.png)

![3-nitro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B5973816.png)
![ethyl 4-[5-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonyl)-2-furyl]benzoate](/img/structure/B5973825.png)
![N-(4-acetylphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5973832.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5973840.png)
![1-(5-chloro-2-methylphenyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5973844.png)
![[2-(2,4-dichloro-6-methylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B5973851.png)
